molecular formula C8H7NO6 B1310730 Methyl 3,4-dihydroxy-5-nitrobenzoate CAS No. 125629-01-8

Methyl 3,4-dihydroxy-5-nitrobenzoate

Cat. No.: B1310730
CAS No.: 125629-01-8
M. Wt: 213.14 g/mol
InChI Key: NJDBUIWQZVNVNW-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H7NO6. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a nitro group on the benzene ring, along with a methyl ester functional group.

Scientific Research Applications

Methyl 3,4-dihydroxy-5-nitrobenzoate is extensively used in scientific research for its diverse applications:

Safety and Hazards

The safety data sheet for a similar compound, methyl 3-nitrobenzoate, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to use personal protective equipment, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-dihydroxy-5-nitrobenzoate typically involves the nitration of methyl 3,4-dihydroxybenzoate. The reaction is carried out using a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position relative to itself.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Mechanism of Action

The mechanism by which Methyl 3,4-dihydroxy-5-nitrobenzoate exerts its effects is primarily through its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s molecular targets and pathways involved include enzyme inhibition and interaction with nucleic acids .

Comparison with Similar Compounds

Uniqueness: Methyl 3,4-dihydroxy-5-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 3,4-dihydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)6(10)3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDBUIWQZVNVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154814
Record name Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125629-01-8
Record name Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125629018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.0 g of 3,4-dihydroxy-5-nitrobenzoic acid is treated with 20 ml of methanolic hydrochloric acid, stirred at 45° for 3 hours and, after removing the solvent, the residue is taken up in methylene chloride. The organic phase is washed with sodium chloride solution, dried over sodium sulfate and evaporated. The crystalline product obtained is taken up in methylene chloride and filtered over a ten-fold amount of silica gel. The material obtained is recrystallized from ethyl acetate/n-hexane. There is obtained methyl 3,4-dihydroxy-5-nitrobenzoate in the form of yellow crystals of m.p. 144°-145°.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (6.07 mL, 83 mmol) was added drop wise to a stirred solution of 3,4-dihydroxy-5-nitrobenzoic acid (14.4 g, 72.3 mmol) in MeOH (70 mL) at room temperature for 1 h. The reaction mixture was refluxed for 3 h and concentrated. The residue was recrystallized from water and vacuum-dried to afford the desired ester (11.0 g, 51.6 mmol, 71.4% yield).
Quantity
6.07 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Yield
71.4%

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